molecular formula C13H9ClF3NO B8172493 5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

5-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8172493
M. Wt: 287.66 g/mol
InChI Key: NMMZJGRWCDUWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
  • 5-Chloro-3’-(methoxy)-[1,1’-biphenyl]-3-amine
  • 5-Bromo-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine

Uniqueness

5-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMZJGRWCDUWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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